(S)-3-amino-2-(hydroxymethyl)propanoic acid
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Overview
Description
Beta-3-Serine is a small organic molecule belonging to the class of beta amino acids and derivatives It is characterized by the presence of an amino group attached to the beta carbon atom, which is adjacent to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-3-Serine can be synthesized through several methods, including:
Serine/Threonine Ligation: This method involves the ligation of peptide fragments containing serine or threonine.
Threonine Aldolases: These enzymes catalyze the enantio- and diastereoselective synthesis of beta-hydroxy-alpha-amino acids from glycine and an aldehyde.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Beta-3-Serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Beta-3-Serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Plays a role in the study of enzyme mechanisms, particularly serine proteases.
Medicine: Potential applications in drug design and development due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Beta-3-Serine involves its interaction with various molecular targets and pathways:
Enzyme Interaction: Beta-3-Serine can act as a substrate or inhibitor for enzymes, particularly serine proteases.
Catalytic Activity: In serine proteases, the hydroxyl group of Beta-3-Serine acts as a nucleophile, attacking the carbonyl carbon of the substrate and forming a tetrahedral intermediate.
Comparison with Similar Compounds
Serine: An alpha amino acid with similar structural properties but different biological roles.
Threonine: Another amino acid with a similar hydroxyl group but different stereochemistry and biological functions.
Glycine: The simplest amino acid, lacking the hydroxyl group present in Beta-3-Serine.
Uniqueness: Beta-3-Serine is unique due to its beta amino acid structure, which imparts different chemical reactivity and biological activity compared to alpha amino acids like serine and threonine
Properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590828 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930784-11-5 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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